Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-
Description
Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- is a heterocyclic compound featuring a triazinoindole core modified with a bromine atom at position 8, a thioether linkage, and an N-cyclopropyl acetamide group. The cyclopropyl group on the acetamide nitrogen introduces conformational rigidity, which may optimize pharmacokinetic properties such as metabolic resistance and membrane permeability .
Properties
Molecular Formula |
C14H12BrN5OS |
|---|---|
Molecular Weight |
378.25 g/mol |
IUPAC Name |
2-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C14H12BrN5OS/c15-7-1-4-10-9(5-7)12-13(17-10)18-14(20-19-12)22-6-11(21)16-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,16,21)(H,17,18,20) |
InChI Key |
JQEDNKKUZHXQQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CSC2=NC3=C(C4=C(N3)C=CC(=C4)Br)N=N2 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthesis Steps
Synthesis of Triazine Derivative :
- The initial step typically involves synthesizing the triazine derivative by reacting a suitable precursor with bromine to introduce the bromine atom at the 8-position.
- This reaction may require specific conditions such as temperature control and the presence of solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
Formation of Indole-Thioether Linkage :
- The next step involves creating a thioether bond between the indole and the triazine derivative.
- This is usually achieved through a reaction involving thiol compounds and can be facilitated by using bases to promote nucleophilic attack.
-
- Acetamide is then introduced to the system, typically through acylation reactions where an acyl chloride or anhydride reacts with the amine group present on the indole or triazine.
- The reaction conditions must be optimized to ensure high yields and purity of the acetamide product.
Cyclopropyl Group Introduction :
- Finally, cyclopropyl groups can be introduced via cyclopropanation reactions or by using cyclopropyl halides in nucleophilic substitution reactions.
- Careful selection of reagents and conditions is critical for successful incorporation without side reactions.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields associated with each step of the synthesis:
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Triazine Synthesis | Bromination in DMF | 70-85 |
| Thioether Formation | Thiol + Base (e.g., NaOH) | 65-80 |
| Acetamide Formation | Acyl chloride in DMF | 75-90 |
| Cyclopropyl Introduction | Cyclopropyl halide + Base | 60-75 |
Considerations for Optimization
To enhance yields and minimize byproducts during synthesis:
Temperature Control : Maintaining optimal temperatures during reactions can significantly affect yield and selectivity.
Solvent Selection : The choice of solvent plays a crucial role in solubility and reactivity; polar aprotic solvents are often preferred for these types of reactions.
Reaction Time : Monitoring reaction times closely can prevent over-reaction or degradation of sensitive intermediates.
Chemical Reactions Analysis
Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the triazinoindole ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with triazine and indole structures often exhibit significant antimicrobial properties. Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- has shown potential anti-inflammatory and antimicrobial effects. Studies have suggested that similar compounds can act as ligands for G protein-coupled receptors (GPCRs), indicating possible applications in drug development targeting these pathways.
Anti-inflammatory Properties
The unique structural features of Acetamide may confer specific biological activities that could be leveraged in developing new therapeutic agents for diseases involving inflammatory processes. The compound's interactions with biological targets suggest it may inhibit pathways relevant to inflammation.
Drug Development Potential
Due to its unique structure, Acetamide could serve as a lead compound for developing new therapeutic agents targeting various diseases. Its interactions with GPCRs and other enzyme targets relevant to disease pathways are crucial for elucidating its mechanism of action and optimizing its pharmacological profile.
Case Studies
Several studies have explored the biological activities of compounds structurally related to Acetamide:
Mechanism of Action
The mechanism of action of Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated triazinoindole moiety may facilitate binding to these targets, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism .
Comparison with Similar Compounds
Triazinoindole Core Modifications
Acetamide Nitrogen Substituents
- Cyclopropyl (Target Compound) : Conformationally restricted, reduces metabolic degradation compared to flexible alkyl chains (e.g., propyl in ) .
- Heterocyclic Groups (e.g., Benzothiazol-2-yl in ) : Enhance binding to kinase domains but complicate synthesis .
Spectroscopic and Analytical Data
- 1H NMR: The target compound’s spectrum would resemble N-(4-Fluorophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (), with signals for the cyclopropyl group (~δ 0.5–1.5 ppm) and aromatic protons (~δ 7.0–8.5 ppm) .
- LCMS : Expected [M+H]+ ~480–520 (similar to ’s benzothiazol-2-yl analog, m/z 485.38) .
Biological Activity
Pharmacological Properties
The compound exhibits several promising pharmacological properties, primarily due to its unique molecular structure combining a triazine ring fused with an indole moiety.
Anti-inflammatory and Antimicrobial Effects
Research indicates that Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- demonstrates potential anti-inflammatory and antimicrobial effects. These properties make it a candidate for further investigation in the treatment of inflammatory disorders and infectious diseases.
Receptor Interactions
Studies suggest that this compound can act as a ligand for G protein-coupled receptors, indicating possible applications in drug development targeting these pathways. This interaction with G protein-coupled receptors opens up possibilities for its use in various therapeutic areas, as these receptors are involved in numerous physiological processes.
Structure-Activity Relationship
The biological activity of Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- is closely related to its structural features:
- The presence of the bromine atom at the 8-position of the triazine ring is significant for its biological activity.
- The thioether linkage contributes to its chemical reactivity and potential interactions with biological targets.
- The cyclopropyl group attached to the amide nitrogen may influence its pharmacokinetic properties and target binding.
Comparative Analysis
To better understand the biological activity of this compound, it's useful to compare it with similar structures. The following table presents a comparison of biological activities:
| Compound | Anti-inflammatory Activity | Antimicrobial Activity | Receptor Binding Affinity |
|---|---|---|---|
| Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- | Moderate | Moderate | High |
| Similar triazine derivatives | Variable | Variable | Moderate |
| Indole derivatives | High | Low | Variable |
This comparison highlights the unique combination of activities present in Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-, particularly its high receptor binding affinity.
Potential Therapeutic Applications
Based on its biological activities, Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- shows promise in several therapeutic areas:
- Anti-inflammatory drugs: Its anti-inflammatory properties suggest potential use in treating chronic inflammatory conditions.
- Antimicrobial agents: The compound's antimicrobial effects could be exploited in developing new antibiotics.
- Receptor-targeted therapies: Its ability to interact with G protein-coupled receptors opens possibilities for treating diseases involving these receptors.
Future Research Directions
To fully understand and exploit the biological activity of Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-, future research should focus on:
- Detailed mechanism of action studies
- In vivo efficacy and toxicity evaluations
- Structure-activity relationship studies to optimize its properties
- Investigation of potential synergistic effects with other compounds
Q & A
How can researchers optimize the synthesis of triazinoindole-based acetamide derivatives like this compound?
Methodological Answer:
The synthesis typically involves multi-step procedures, including:
- Thioether formation: Reacting tert-butyl 2-((8-bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetate with cyclopropylamine under acidic conditions (e.g., TFA) to introduce the cyclopropyl group .
- Acid hydrolysis: Removing the tert-butyl ester group using trifluoroacetic acid (TFA) to yield the free thioacetic acid intermediate .
- Amide coupling: Utilizing carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thioacetic acid with cyclopropylamine, followed by purification via column chromatography (petroleum ether/EtOAc gradients) .
Key Validation: Monitor reactions via TLC and confirm structures using / NMR and LCMS (e.g., m/z calc. for CHBrNOS: 353.2; observed: 353.2) .
What experimental strategies are used to identify biological targets for this compound?
Advanced Approach:
- Ubiquitination assays: For compounds with structural similarity (e.g., dCeMM2), immunoprecipitation (IP) followed by Western blotting can confirm target degradation (e.g., cyclin K degradation at 2.5 µM within 2 hours) .
- Quorum sensing inhibition: In Pseudomonas aeruginosa models, assess PqsR antagonism via biofilm inhibition assays using crystal violet staining and RT-qPCR to measure pqsA expression .
- Thromboxane synthetase inhibition: Platelet aggregation assays (e.g., using ADP as an agonist) and thromboxane B ELISA to quantify enzymatic activity .
How can researchers validate the purity and structural integrity of this compound?
Analytical Workflow:
- Chromatography: HPLC with UV detection (λ = 254 nm) and a C18 column (e.g., 95% purity threshold) .
- Spectroscopy: NMR (e.g., δ 8.50 ppm for bromo-substituted indole protons) and NMR (e.g., δ 168.10 ppm for carbonyl groups) .
- Mass spectrometry: High-resolution LCMS (e.g., exact mass 368.0498 for CHClNOS) to confirm molecular formula .
What structure-activity relationship (SAR) insights guide the design of derivatives?
Key SAR Findings:
- Bromo substitution at C8: Enhances target binding (e.g., increased PqsR antagonism potency by 3-fold compared to non-brominated analogs) .
- Cyclopropyl group: Improves metabolic stability by reducing CYP450-mediated oxidation .
- Thioether linker: Critical for maintaining conformational flexibility; replacing with sulfone or methylene reduces activity by >50% .
What mechanistic studies elucidate the compound’s role in protein degradation?
Advanced Techniques:
- CRISPR-Cas9 knockout models: Validate dependency on E3 ligase complexes (e.g., CRL4B) by comparing degradation efficiency in wild-type vs. ligase-deficient cell lines .
- Cycloheximide chase assays: Measure protein half-life reduction (e.g., cyclin K t decreases from 8 h to <1 h post-treatment) .
- Crystallography: Co-crystallize the compound with CDK12-cyclin K to map binding interfaces and ubiquitination sites .
How should researchers resolve contradictions in reported bioactivity data?
Contradiction Analysis Framework:
- Dose-response curves: Compare EC values across studies (e.g., cyclin K degradation at 2.5 µM vs. thromboxane inhibition at 10 µM) .
- Cell line specificity: Test activity in multiple models (e.g., HEK293T for degradation vs. platelets for thromboxane assays) .
- Off-target profiling: Use proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .
Can this compound’s in vitro activity be extrapolated to in vivo models?
Preclinical Considerations:
- Pharmacokinetics: Assess oral bioavailability (e.g., C) and tissue distribution in rodents using LC-MS/MS .
- Toxicity: Conduct acute toxicity studies (e.g., 14-day MTD) and monitor liver enzymes (ALT/AST) .
- Efficacy models: Test in bacterial biofilm infection models (e.g., murine lung infection) or cancer xenografts (e.g., cyclin K-dependent tumors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
